molecular formula C31H24O3 B607115 Difenacoum CAS No. 56073-07-5

Difenacoum

Cat. No.: B607115
CAS No.: 56073-07-5
M. Wt: 444.5 g/mol
InChI Key: FVQITOLOYMWVFU-UHFFFAOYSA-N

Description

The compound “PP, rat” refers to Polypropylene, a widely used thermoplastic polymer. Polypropylene is known for its versatility, durability, and resistance to various chemical and physical stresses. It is extensively used in various industries, including packaging, automotive, textiles, and consumer goods.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polypropylene is synthesized through the polymerization of propylene monomers. The most common method is the Ziegler-Natta polymerization, which involves the use of a catalyst system comprising titanium chloride and an organoaluminum compound. The reaction is typically carried out at low temperatures and pressures, resulting in high molecular weight polypropylene with excellent mechanical properties .

Industrial Production Methods: Industrial production of polypropylene involves the use of large-scale polymerization reactors. The process begins with the purification of propylene feedstock, followed by polymerization in the presence of a catalyst. The polymer is then separated from the catalyst, washed, and dried to obtain the final product. Advanced techniques such as gas-phase polymerization and bulk polymerization are also employed to enhance production efficiency and product quality .

Chemical Reactions Analysis

Oxidative Metabolism Pathways

Difenacoum undergoes extensive oxidative transformations mediated by hepatic CYP450 enzymes :

Methyl Group Oxidation

  • Primary Reaction : Oxidation of methyl groups on the alkyl side chain produces:
    • Alcohol derivatives (e.g., F-1 metabolite)
    • Carboxylic acid derivatives (e.g., F-2 metabolite) .
  • Mechanism : CYP3A4 and CYP2C9 isoforms catalyze these reactions .

Hydroxylation

  • Aromatic Ring Hydroxylation : Occurs at the 2-position of the quinazoline ring, forming F-3 metabolite .
  • Ether Alkyl Hydroxylation : Produces F-1A metabolite via hydroxylation at the O-ether alkyl moiety .

Ether Bond Cleavage

This compound's ether bond undergoes enzymatic cleavage, yielding:

  • 4-Hydroxyquinazoline alcohol
  • Carboxylic acid derivative (AN-1) .

In Vitro Metabolic Studies

Key findings from liver microsome assays :

ParameterValue/ObservationSource
CYP450 Involvement CYP3A4, CYP2C9 dominant isoforms
Hydroxy-difenacoum Major metabolite via hydroxylation
Detoxification Rate Accelerated in resistant phenotypes (Berkshire rats)
Cis-Trans Isomer Ratio 64:36 (liver) vs. 44:56 (administered dose)

Toxicokinetics and Elimination

  • Absorption : Rapid oral absorption (peak blood levels in 4–24 hrs) .
  • Distribution : Concentrates in liver (42% of dose), pancreas, and kidneys .
  • Elimination :
    • Biphasic : Rapid phase (t₁/₂ = 3 days) followed by slow phase (t₁/₂ = 118 days) .
    • Excretion : Primarily fecal (41–44.5% within 96 hrs); urinary excretion <1% .

Metabolite Identification

Metabolites identified in rodent studies :

MetaboliteStructure ModificationDetection Method
F-1Oxidized methyl → alcoholHPLC-MS/MS
F-2Oxidized methyl → carboxylic acidRadiolabel tracing
F-3Quinazoline ring hydroxylationNMR/spectral analysis
AN-1Ether cleavage productLC-MS

Environmental Persistence

While not a direct chemical reaction, this compound's stability influences its environmental impact:

  • Hydrolysis : Half-life >30 days (pH 4–9) .
  • Photolysis : Resistant to UV degradation (t₁/₂ >7 days) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Difenacoum is chemically classified as 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin. It functions by inhibiting vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors. This results in coagulopathy and ultimately death in rodents due to uncontrolled bleeding .

Rodent Control

This compound is primarily employed in agricultural and urban settings to manage populations of house mice, Norway rats, and other rodent species. Its formulation includes paraffin pellets and bait blocks, which are designed for tamper-resistant deployment in areas frequented by rodents but inaccessible to non-target species .

Table 1: this compound Product Formulations

Formulation Type Active Ingredient Concentration Application Area
Paraffin Pellets0.005%Agricultural buildings, residential areas
Bait Blocks0.005%Processing facilities, public buildings
Ready-to-use Packs0.005%Industrial sites, transport vehicles

Environmental Impact Studies

Research has demonstrated that while this compound is effective against target rodent species, it poses risks to non-target wildlife through secondary poisoning. Studies indicate that birds of prey can suffer from anticoagulant rodenticide poisoning after consuming affected rodents .

Case Study: Secondary Exposure in Birds

A study involving captive American kestrels revealed that exposure to this compound through prey resulted in prolonged clotting times and reduced hematocrit levels, indicating significant sublethal effects even at low doses .

Regulatory Assessments

The regulatory landscape for this compound has evolved due to concerns about its safety and environmental impact. The U.S. Environmental Protection Agency (EPA) has established guidelines for its use, emphasizing the importance of tamper-resistant bait stations to minimize risks to children and non-target animals .

Risk Mitigation Measures

In response to potential risks associated with this compound use, the EPA has implemented several risk mitigation strategies:

  • Restricting outdoor applications where children or pets may access bait.
  • Requiring professional applicators to use bait stations for all applications.
  • Monitoring the environmental impact through ongoing studies on non-target species exposure .

Efficacy and Resistance Studies

Recent research has also focused on the effectiveness of this compound against resistant rodent populations. A study conducted in Westphalia, Germany assessed resistance levels among rats at infested sites, providing insights into the compound's ongoing efficacy in challenging environments .

Mechanism of Action

The mechanism of action of polypropylene involves its interaction with various molecular targets and pathways. In biological systems, polypropylene is relatively inert and does not readily interact with cellular components. its physical properties, such as tensile strength and flexibility, make it suitable for various applications. In chemical reactions, polypropylene can undergo chain scission and cross-linking, leading to changes in its molecular weight and mechanical properties .

Comparison with Similar Compounds

Polypropylene is often compared with other thermoplastic polymers, such as polyethylene and polyvinyl chloride. Compared to polyethylene, polypropylene has higher tensile strength, better resistance to heat, and greater chemical resistance. Polyvinyl chloride, on the other hand, is more rigid and has better flame retardancy but is less resistant to chemical degradation. The unique combination of properties makes polypropylene a preferred choice for applications requiring a balance of strength, flexibility, and chemical resistance .

List of Similar Compounds:
  • Polyethylene
  • Polyvinyl chloride
  • Polystyrene
  • Polyethylene terephthalate

Biological Activity

Difenacoum is a second-generation anticoagulant rodenticide widely used for controlling rodent populations. As an antivitamin K compound, it functions by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors in the liver. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and effects on various biological systems.

This compound acts primarily by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for recycling vitamin K in the body. This inhibition leads to a decrease in the synthesis of clotting factors II, VII, IX, and X, ultimately resulting in coagulopathy and increased bleeding risk. The anticoagulant effect is dose-dependent and can vary based on the formulation used (cis or trans isomers) and the species affected.

Acute Toxicity

This compound exhibits significant acute toxicity in various animal models. Studies have shown that doses as low as 0.25 mg/kg can induce severe cytotoxic effects, particularly in liver tissues. Electron microscopy studies revealed structural changes in hepatocytes, such as increased lysosomal activity and mitochondrial damage, following this compound exposure .

Table 1: Acute Toxicity Effects of this compound on Liver Cells

Dose (mg/kg)Time Post-Exposure (hours)Observed Effects
0.2524Increased lysosomes; irregular sinusoids
0.524Mitochondrial damage; chromatin clumping
0.5168Cytoplasmic loss; mitochondrial shrinkage

Subchronic and Chronic Effects

Prolonged exposure to this compound has been associated with more severe liver damage compared to other anticoagulants like brodifacoum. Over time, hepatocytes showed signs of necrosis and significant alterations in cellular architecture .

Case Study: this compound Exposure in Rats
In a controlled study, rats treated with this compound exhibited significant increases in prothrombin time (PT), indicating impaired coagulation ability. The study highlighted that male rats showed a more pronounced PT increase compared to females when administered high doses .

Metabolism and Pharmacokinetics

This compound's pharmacokinetic properties are influenced by its diastereomers. The cis-isomer has a longer half-life and greater tissue persistence compared to the trans-isomer, which may result in higher risks of secondary poisoning in wildlife .

Table 2: Pharmacokinetic Properties of this compound Isomers

Isomer TypeHalf-Life (days)Tissue Residue Levels (mg/kg)
Cis~30Higher
Trans~6Lower

Environmental Impact

The use of this compound raises concerns regarding secondary poisoning in non-target species, particularly predators that consume poisoned rodents. Studies have indicated that while this compound poses less risk than brodifacoum, it still contributes to significant mortality rates among birds and mammals exposed to contaminated prey .

Q & A

Basic Research Questions

Q. What is the mechanism of action of difenacoum in target rodent species?

this compound inhibits vitamin K epoxide reductase (VKOR), disrupting blood clotting by preventing the recycling of vitamin K. This leads to fatal hemorrhage in rodents. Its structural similarity to brodifacoum (another SGAR) allows cross-referencing toxicodynamic data, though isomer-specific toxicity differences exist (cis isomers are 2.7–6.2× more toxic than trans isomers) .

Q. What are the primary degradation pathways of this compound in aquatic and soil environments?

In aquatic systems, photolysis is the dominant pathway, with DT50 values ranging from 38–227 minutes. Hydrolysis is negligible (<10% degradation at pH 4–9). In soil, this compound is highly persistent (DT50 >6 months), with slow degradation attributed to microbial activity. HPLC-derived adsorption coefficients (KOC) suggest moderate mobility, but aged column leaching studies contradict this, showing no detectable leaching .

Q. What are the acute toxicity metrics of this compound in mammals?

Oral LD50 values are 1.8 mg/kg bw (males) and 2.6 mg/kg bw (females), classifying it as Acute Toxicity Category 1. Inhalation LC50 values range from 3.64–20.74 mg/L, also warranting Category 1 classification. No skin/eye irritation or sensitization has been observed .

Advanced Research Questions

Q. How can researchers design experiments to assess the bioaccumulation potential of this compound in non-target species?

Use log KOW (7.62) and tissue residue analysis in predators (e.g., barn owls) to model bioaccumulation. Combine field monitoring (e.g., carcass sampling) with controlled feeding studies to quantify secondary poisoning risks. Frameworks like PEO (Population, Exposure, Outcome) can structure hypotheses, while QSAR models predict environmental partitioning .

Q. How to resolve contradictions in this compound’s soil mobility data between HPLC-derived KOC values and aged column leaching studies?

Conduct parallel experiments using both methods under standardized conditions (e.g., soil pH, organic content). Validate HPLC results with batch equilibrium studies, and compare with field data. Address discrepancies by evaluating aging effects on binding kinetics, as aging reduces bioavailability despite high theoretical mobility .

Q. What methodological considerations are critical when extrapolating brodifacoum data to assess this compound’s ecological risks?

Account for structural differences (e.g., isomer ratios) and species-specific sensitivity. Use read-across frameworks (e.g., OECD QSAR Toolbox) to identify shared toxicophores while validating assumptions with in vivo assays. Prioritize New Zealand-specific non-target species data due to regional exposure patterns .

Q. What in vitro and in vivo approaches are recommended to evaluate the genotoxic potential of this compound metabolites?

Perform mammalian chromosomal aberration assays (in vitro) followed by micronucleus tests (in vivo) to assess clastogenicity. Use high-resolution mass spectrometry to identify photodegradation byproducts (>10% AR in water) and test their genotoxicity. Cross-reference with warfarin’s developmental toxicity profile due to mechanistic similarities .

Q. How does this compound’s environmental persistence influence its regulatory risk assessment?

Apply DT50 thresholds (e.g., EU PBT criteria) to classify persistence. Combine QSAR predictions (e.g., Log KOC = 1,871,544 mL/g) with field data to model long-term soil residues. Use probabilistic risk assessment tools to quantify uncertainty in groundwater contamination scenarios, despite low leaching potential .

Q. Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on non-target arthropod exposure must justify novelty given negligible direct exposure pathways .
  • PICOT : Structure ecotoxicology studies using Population (non-target birds), Intervention (this compound bait stations), Comparison (unexposed cohorts), Outcome (mortality rates), and Time frame (multi-generational monitoring) .

Q. Data Gaps and Future Research

  • Chronic aquatic toxicity data are lacking but deemed unnecessary due to low exposure risk in bait formulations .
  • Soil photolysis and anaerobic degradation studies are needed to refine persistence models .

Properties

IUPAC Name

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one
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InChI

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2
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InChI Key

FVQITOLOYMWVFU-UHFFFAOYSA-N
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Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6
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Molecular Formula

C31H24O3
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DSSTOX Substance ID

DTXSID2058128
Record name Difenacoum
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Molecular Weight

444.5 g/mol
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Physical Description

Off-white odorless solid; [HSDB]
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Boiling Point

290 °C (decomposes before boiling)
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Solubility

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C)
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Density

1.27 at 21.5 °C
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Vapor Pressure

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value)
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Mechanism of Action

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation.
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Color/Form

Colorless crystals, Off-white powder

CAS No.

56073-07-5
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Record name 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin
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Melting Point

215-217 °C
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